molecular formula C17H20N2O4S B4651603 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B4651603
M. Wt: 348.4 g/mol
InChI Key: CTYMMQVFTYLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as DASAMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DASAMBA involves its ability to modulate specific molecular pathways involved in various physiological processes. In oncology, DASAMBA targets the PI3K/AKT/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In cardiovascular diseases, DASAMBA acts as a calcium channel blocker, which helps in reducing the influx of calcium ions into the smooth muscle cells, leading to vasodilation. In neurodegenerative disorders, DASAMBA targets the N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
DASAMBA has been shown to have various biochemical and physiological effects, depending on the target pathway and tissue type. In oncology, DASAMBA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In cardiovascular diseases, DASAMBA has been shown to reduce blood pressure and improve endothelial function, leading to improved blood flow and reduced risk of cardiovascular events. In neurodegenerative disorders, DASAMBA has been shown to improve cognitive function and prevent neuronal damage, leading to improved quality of life.

Advantages and Limitations for Lab Experiments

DASAMBA has several advantages for lab experiments, including its high purity, stability, and specificity. However, DASAMBA also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on DASAMBA, including its optimization for clinical use, identification of new molecular targets, and development of new formulations for improved bioavailability and pharmacokinetics. Additionally, further studies are needed to evaluate the safety and efficacy of DASAMBA in different disease models and patient populations.

Scientific Research Applications

DASAMBA has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiovascular diseases, and neurodegenerative disorders. In oncology, DASAMBA has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumorigenesis. In cardiovascular diseases, DASAMBA has been shown to have vasodilatory effects, which can help in reducing blood pressure and improving blood flow. In neurodegenerative disorders, DASAMBA has been studied for its neuroprotective effects, which can help in preventing neuronal damage and improving cognitive function.

properties

IUPAC Name

5-[(3,4-dimethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-5-6-13(9-12(11)2)19-24(21,22)14-7-8-16(23-4)15(10-14)17(20)18-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMMQVFTYLDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
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5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

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